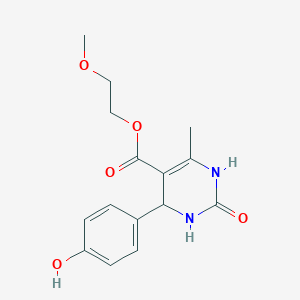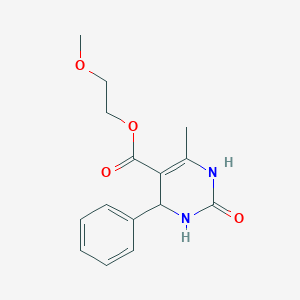![molecular formula C13H16N2O5 B361822 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 346725-39-1](/img/structure/B361822.png)
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolic Pathways and Derivatives : A study on the in vivo metabolism of psychoactive phenethylamines in rats identified several metabolites involving deamination and subsequent reduction or oxidation processes, suggesting potential metabolic pathways that could be relevant for related compounds including 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid (Kanamori et al., 2002).
Analgesic and Anti-inflammatory Properties : Research on mesoionic sydnonyl styrylketones, which share structural features with the subject compound, showed significant analgesic and anti-inflammatory effects, suggesting similar potential applications for 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid in developing safer analgesic and anti-inflammatory agents (Deshpande et al., 2011).
Microbiota-Produced Metabolites : A study on the effects of hydroxycinnamic acid derivatives, which are structurally related to the subject compound, showed that metabolites produced by gut microbiota from these compounds can improve metabolic conditions in mice. This suggests the potential for researching similar effects of microbiota-derived metabolites from 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid (Ohue‐Kitano et al., 2019).
Analgesic Activity of Derivatives : Derivatives of 2,4-dioxobutanoic acid, structurally akin to the subject compound, demonstrated analgesic activity comparable to known analgesics, indicating potential for pain management applications (Pulina et al., 2020).
properties
IUPAC Name |
4-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-20-10-4-2-9(3-5-10)8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSLMHYAMLTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Dimethylamino-phenyl)-2-(5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B361743.png)



![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)


![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)

